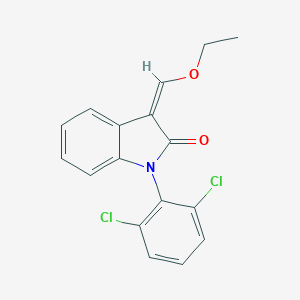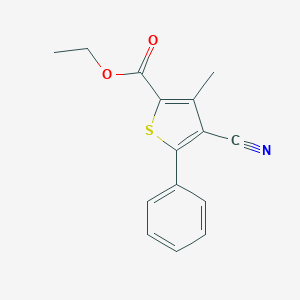
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide, also known as CMA, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CMA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various signaling pathways involved in cell survival and proliferation. This results in the induction of apoptosis and inhibition of cell growth in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in lab experiments is its potency and specificity towards CK2, which allows for the selective inhibition of this protein kinase. However, 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has poor solubility in water, which may limit its use in certain experimental conditions. In addition, the mechanism of action of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide is not fully understood, which may limit its clinical translation.
Orientations Futures
Future research on 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide should focus on elucidating its mechanism of action and identifying its downstream targets in cancer cells. In addition, the development of more potent and soluble analogs of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide may enhance its therapeutic potential. Furthermore, the use of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in combination therapy with other anti-cancer agents should be explored in preclinical and clinical studies. Finally, the potential use of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in other diseases such as inflammation and neurodegenerative disorders should be investigated.
Méthodes De Synthèse
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-1H-indole-3-carboxaldehyde with malononitrile, followed by a Knoevenagel condensation with acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition by 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Nom du produit |
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-10(6-8(7-14)12(15)17)9-4-2-3-5-11(9)16-13/h2-6,16H,1H3,(H2,15,17)/b8-6+ |
Clé InChI |
OWCGIPZQKGCPIG-SOFGYWHQSA-N |
SMILES isomérique |
COC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N |
SMILES |
COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N |
SMILES canonique |
COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)



